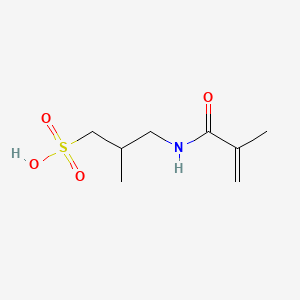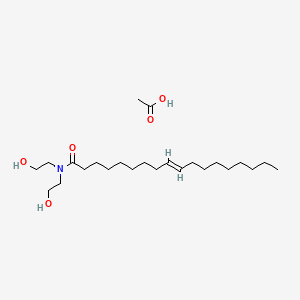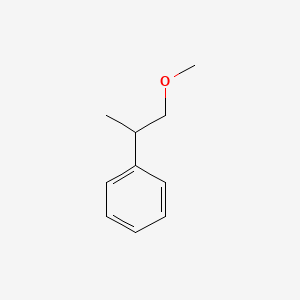
Di-3,5-xylyl sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-3,5-xylyl sulfone is an organic compound with the molecular formula C16H18O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two aromatic rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Di-3,5-xylyl sulfone can be synthesized through several methods. One common approach involves the oxidation of di-3,5-xylyl sulfide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, with the sulfide being converted to the corresponding sulfone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield.
化学反应分析
Types of Reactions: Di-3,5-xylyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides and higher sulfones.
Reduction: Di-3,5-xylyl sulfide.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
Di-3,5-xylyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用机制
The mechanism of action of di-3,5-xylyl sulfone involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Di-3,5-xylyl sulfone can be compared with other similar compounds, such as:
- Di-2,5-xylyl sulfone
- Di-3,4-xylyl sulfone
- Di-2,3-xylyl sulfone
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity in chemical reactions.
属性
CAS 编号 |
240405-82-7 |
|---|---|
分子式 |
C16H18O2S |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)sulfonyl-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI 键 |
CIGCGMTZBDMBAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



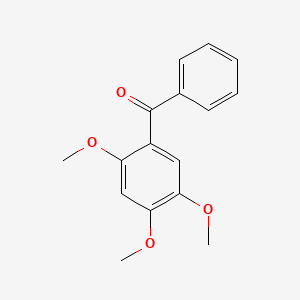
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
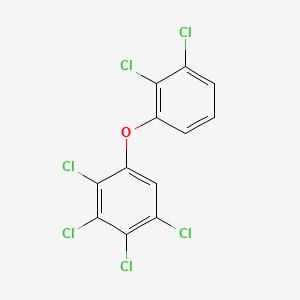


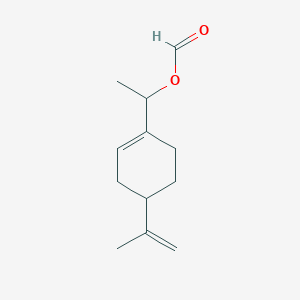

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
